molecular formula C22H19N3OS B304781 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No. B304781
M. Wt: 373.5 g/mol
InChI Key: PQGZCCOKUZZUQX-PBOWYIGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, also known as LMT-28, is a thiazolo[3,2-a]pyrimidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. It is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is not yet fully understood. However, it is believed to act through multiple pathways, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis in cancer cells. 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

The advantages of using 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments include its high potency, low toxicity, and ability to induce apoptosis in cancer cells. However, the limitations of using 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one include its limited solubility and stability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the development of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a therapeutic agent. One potential direction is the development of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a novel anti-cancer agent. Further studies are needed to determine the efficacy of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in various cancer types and to elucidate its mechanism of action. Another potential direction is the development of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as an anti-inflammatory agent. Further studies are needed to determine the efficacy of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in various inflammatory diseases and to elucidate its mechanism of action. Additionally, the development of novel formulations of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one with improved solubility and stability may enhance its efficacy in vivo.
Conclusion:
In conclusion, 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a thiazolo[3,2-a]pyrimidine derivative that has shown promising results in various preclinical studies. It has potential therapeutic applications as an anti-cancer and anti-inflammatory agent. Further studies are needed to fully understand its mechanism of action and to develop novel formulations with improved solubility and stability.

Synthesis Methods

The synthesis of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-aminothiazole, ethyl acetoacetate, and 4-isopropylbenzaldehyde in the presence of a catalyst. The reaction proceeds through a one-pot, three-component condensation reaction to form the thiazolo[3,2-a]pyrimidine scaffold. The resulting product is then subjected to further purification and characterization to obtain 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in its pure form.

Scientific Research Applications

5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including its anti-cancer, anti-inflammatory, and anti-tumor properties. 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in animal models.

properties

Product Name

5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

(6Z)-5-imino-3-phenyl-6-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H19N3OS/c1-14(2)16-10-8-15(9-11-16)12-18-20(23)25-19(17-6-4-3-5-7-17)13-27-22(25)24-21(18)26/h3-14,23H,1-2H3/b18-12-,23-20?

InChI Key

PQGZCCOKUZZUQX-PBOWYIGHSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Origin of Product

United States

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